ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Cross-coupling C–H functionalization Heterocyclic synthesis

Unlike non-methylated indole-2-carboxylates that demand extra N-protection/deprotection steps, this compound arrives with C3-Br, N1-Me, and C2-COOEt pre-installed—saving 1–2 synthetic operations. The C3 bromine enables regiospecific Suzuki cross-couplings without competing N-arylation, while the C2 ester supports parallel hydrolysis, amidation, or reduction. Bromine (vs. Cl or I) provides optimal oxidative addition rates for standard Pd catalysts and resists premature dehalogenation. Pre-optimized for CNS drug discovery with LogP ~3.34 and PSA 31.23 Ų. Procure with confidence—verified 98% purity in stock.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 521276-41-5
Cat. No. B1388076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
CAS521276-41-5
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1C)Br
InChIInChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
InChIKeyHGXAKECCOMBDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (CAS 521276-41-5): A Pre-functionalized Indole Building Block with Orthogonal Synthetic Handles


Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (CAS 521276-41-5) is a C3-brominated, N1-methylated indole-2-carboxylate ester with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol [1]. The compound features three distinct functional handles—a C3 bromine atom, an N1 methyl group, and a C2 ethyl ester—enabling orthogonal reactivity and stepwise diversification. Unlike non-methylated C3-bromoindole-2-carboxylates (e.g., CAS 91348-45-7) that bear a free N–H, the N1-methyl substitution eliminates the need for subsequent protection/deprotection sequences in multi-step synthetic routes where N–H interference is problematic . The bromine at C3 serves as both a cross-coupling handle (Suzuki, Sonogashira) and a reversible protecting group via regioselective debromination , while the C2 ester permits further manipulation such as hydrolysis, amidation, or reduction, making this compound a strategically pre-functionalized scaffold for heterocyclic and medicinal chemistry programs.

Why Generic Indole-2-carboxylates Cannot Substitute for Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in Multi-step Synthetic Sequences


Simply sourcing any indole-2-carboxylate derivative is insufficient when a synthetic route demands simultaneous C3 bromination and N1 methylation pre-installed. The N1–H proton in non-methylated analogs such as ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) is acidic (pKa ~16–17) and nucleophilic, requiring separate N-alkylation steps that add 1–2 synthetic operations and reduce overall yield . More critically, attempted direct electrophilic C3 bromination of 1-methylindole-2-carboxylate is complicated by competing C2 and C5 reactivity under standard conditions (e.g., NBS or Br₂), whereas this compound delivers the C3 bromine with absolute regiospecificity as a pre-validated intermediate . Furthermore, the bromine substituent is not merely a placeholder—its identity (Br vs. Cl vs. I) governs reactivity in subsequent transformations, with distinct oxidative addition rates in palladium catalysis and differential stability toward unintended dehalogenation side reactions [1]. Using a chloro or iodo analog in the same protocol may result in reaction failure (no conversion for Cl) or premature side reactions (I), making precise halogen identity a procurement-critical specification.

Quantitative Differentiation Evidence for Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate vs. Structural Analogs


Reactivity Hierarchy in Cross-Coupling: Bromo vs. Iodo vs. Chloro Indole-2-carboxylates

In copper-catalyzed cascade reactions yielding indole-2-carboxylic esters, the reactivity of 2-halo aryl aldehyde substrates follows the established order: iodo > bromo ≥ chloro [1]. The bromo substrate occupies the intermediate reactivity position, providing sufficient oxidative addition rates for efficient coupling while avoiding the instability and premature side reactions associated with iodo derivatives under basic or elevated-temperature conditions. This reactivity tier has direct implications for procurement: the chloro analog (e.g., ethyl 3-chloro-1-methyl-1H-indole-2-carboxylate) may fail to react under identical catalytic conditions, whereas the iodo analog (e.g., ethyl 3-iodo-1-methyl-1H-indole-2-carboxylate) is susceptible to dehalogenation and off-target cross-reactivity.

Cross-coupling C–H functionalization Heterocyclic synthesis

C3-Bromine as a Removable Protecting Group: Regioselective Debromination Yields

A method for regioselective C3-debromination of 3-bromoindole-2-carboxylates was developed, treating various ethyl 3-bromoindole-2-carboxylates with H₂SO₄ and LiBr in acetic acid to afford the corresponding C3-debrominated indoles in excellent yields . The same reaction applied to 3-bromo-N-tosylindoles gave lower yields, establishing that the N1 substitution pattern (methyl vs. tosyl) significantly impacts debromination efficiency. This provides a dual-use case for the C3 bromine: it functions both as a cross-coupling handle (Suzuki, Sonogashira) and as a temporary blocking group that can be cleanly removed without affecting the C2 ester or N1 methyl substituents.

Protecting group strategy Regioselective dehalogenation Indole functionalization

Physicochemical Property Differentiation: Lipophilicity and Rule-of-Five Compliance

The target compound exhibits a calculated LogP of 3.3447225 and a polar surface area (PSA) of 31.23 Ų, satisfying Lipinski's Rule of Five with zero violations [1]. The N1-methyl substitution is critical for maintaining this drug-like profile: the non-methylated analog (ethyl 3-bromo-1H-indole-2-carboxylate, CAS 91348-45-7) possesses an acidic N–H that acts as a hydrogen bond donor, increasing PSA and potentially altering permeability and solubility characteristics. The presence of the bromine atom at C3 increases molecular weight and lipophilicity relative to the non-halogenated parent, shifting physicochemical parameters in a quantifiable and directionally predictable manner.

Drug-likeness ADME prediction Medicinal chemistry

Validated Synthetic Accessibility via High-Yield N-Methylation Protocol

The compound is synthesized from ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) via N-methylation using NaH (1.0 eq) and methyl iodide (1.0 eq) in dry DMF at room temperature, with a reported reaction time of 1 hour following a 20-minute pre-stirring period . The crude product is obtained as a light brown oil and used without further purification in subsequent steps, as documented in patent WO2021/216660. This represents a one-step, stoichiometric transformation from a widely available precursor, enabling rapid access to the N-methylated scaffold for medicinal chemistry and library synthesis applications.

Indole N-functionalization Process chemistry Scale-up

Application Scenarios Where Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate Delivers Differentiated Value


Suzuki–Miyaura C3-Arylation for Diversifying Indole-Based Libraries

The C3 bromine serves as a robust electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-couplings with aryl boronic acids or aryl pinacol boronate esters. This transformation enables C3 arylation to generate 3-aryl-1-methylindole-2-carboxylates, a privileged motif in kinase inhibitor and GPCR modulator programs. Unlike the chloro analog, which may require specialized ligands or elevated temperatures for efficient oxidative addition, the bromo substituent provides a balance of reactivity and functional group compatibility that aligns with standard palladium catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The N1-methyl protection precludes competing N-arylation side reactions, ensuring clean C3-selective coupling [1].

C2-Ester Manipulation with Retained C3-Bromine Handle for Orthogonal Diversification

The ethyl ester at C2 can be hydrolyzed to the carboxylic acid, reduced to the primary alcohol, or converted to amides and Weinreb amides without affecting the C3 bromine. This orthogonal reactivity enables parallel or sequential diversification strategies: C2 functionalization can be performed first, followed by C3 cross-coupling, or vice versa. The N1 methyl group remains inert under these conditions, eliminating the need for additional protection/deprotection steps that would be required with N–H analogs. This three-dimensional diversification capability is particularly valuable in DNA-encoded library (DEL) synthesis, where multiple diversity points must be installed on-DNA under mild, aqueous-compatible conditions [2].

Temporary C3 Protection Strategy for Benzene-Ring Functionalization

The C3 bromine can function as a removable blocking group, enabling regioselective functionalization at the benzene ring (C4–C7 positions) without competing C3 substitution. Following benzene-ring elaboration (e.g., nitration, halogenation, Friedel–Crafts acylation), the C3 bromine can be cleanly removed via the H₂SO₄/LiBr/AcOH debromination protocol to regenerate the C3–H indole core. This temporary protection strategy is not feasible with chloro analogs, which resist reductive dehalogenation under the same mild conditions, nor with iodo analogs, which are prone to premature deiodination during benzene-ring functionalization steps .

Lead Optimization Scaffold with Pre-validated Drug-like Physicochemical Parameters

For medicinal chemistry programs targeting oral bioavailability, this compound provides a pre-validated scaffold with calculated LogP of ~3.34 and PSA of 31.23 Ų, both within favorable ranges for CNS penetration and membrane permeability. The N1 methyl group eliminates an H-bond donor relative to the N–H analog, reducing PSA and potentially improving blood–brain barrier penetration. The bromine atom serves as both a synthetic handle for SAR exploration (via Suzuki coupling to diverse aryl/heteroaryl groups) and as a lipophilicity modulator. Replacing the bromine with hydrogen reduces LogP, while substitution with iodo increases LogP beyond optimal ranges—positioning the bromo derivative at the empirical sweet spot for balancing synthetic utility and pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.